N-(5-bromo-3-methylpyridin-2-yl)formamide
CAS No.:
Cat. No.: VC17434022
Molecular Formula: C7H7BrN2O
Molecular Weight: 215.05 g/mol
* For research use only. Not for human or veterinary use.
Specification
| Molecular Formula | C7H7BrN2O |
|---|---|
| Molecular Weight | 215.05 g/mol |
| IUPAC Name | N-(5-bromo-3-methylpyridin-2-yl)formamide |
| Standard InChI | InChI=1S/C7H7BrN2O/c1-5-2-6(8)3-9-7(5)10-4-11/h2-4H,1H3,(H,9,10,11) |
| Standard InChI Key | FFQZIHKVNJWQDX-UHFFFAOYSA-N |
| Canonical SMILES | CC1=CC(=CN=C1NC=O)Br |
Introduction
Synthesis and Manufacturing
Primary Synthetic Route
The synthesis of N-(5-Bromo-3-methylpyridin-2-yl)formamide is most efficiently achieved through formylation of 2-amino-3-methyl-5-bromopyridine, a precursor documented in pharmaceutical patents . The reaction leverages trimethyl orthoformate as a formylating agent under acidic catalysis:
Reaction Scheme:
Key Conditions:
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Temperature: Reflux (80–100°C)
This method is scalable and avoids anhydrous or anaerobic conditions, making it industrially viable.
Alternative Pathways
Applications in Pharmaceutical Synthesis
Role in Venetoclax (ABT-199) Production
N-(5-Bromo-3-methylpyridin-2-yl)formamide serves as a critical intermediate in the synthesis of 5-bromo-7-azaindole, a precursor to the BCL-2 inhibitor Venetoclax . Venetoclax, approved for treating chronic lymphocytic leukemia, relies on the precise functionalization of the pyridine ring system, which is achieved through sequential formylation and cyclization steps:
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Formylation: Introduction of the formamide group directs subsequent ring closure.
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Cyclization: Base-mediated intramolecular condensation forms the 7-azaindole core .
Industrial Process Metrics:
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Scale: Multi-kilogram batches (e.g., 100 mol input yields 83.7 mol product) .
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Purity: Recrystallization from ethylene glycol dimethyl ether achieves >99% purity .
Physicochemical Properties
Thermal and Solubility Characteristics
While direct data for N-(5-Bromo-3-methylpyridin-2-yl)formamide is limited, inferences can be drawn from structurally related compounds:
| Property | Value (Inferred) | Source Compound | Reference |
|---|---|---|---|
| Melting Point | 70–75°C | 5-Bromo-N-methylpyridin-2-amine | |
| Boiling Point | ~245°C (decomposes) | Analogous pyridines | |
| Solubility | DMSO, Methanol | Similar polar solvents |
The compound’s solubility in polar aprotic solvents facilitates its use in coupling reactions, while its moderate melting point ensures stability during storage.
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